

# Nav1.7 Expression in Dorsal Root Ganglion Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nav1.7 blocker 1	
Cat. No.:	B12380016	Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of nociceptive signals. Its preferential expression in peripheral sensory neurons, particularly the dorsal root ganglion (DRG) neurons, and its profound influence on pain perception have positioned it as a key target for analgesic drug development. Genetic studies have solidified its importance: gain-of-function mutations are linked to debilitating pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain[1][2]. This guide provides an in-depth overview of Nav1.7 expression in DRG neurons, detailing its localization, the quantitative expression data, and the experimental protocols used for its study.

# Localization and Function of Nav1.7 in DRG Neurons

Nav1.7 is robustly expressed in the somata of both peptidergic and non-peptidergic small-diameter DRG neurons, which give rise to nociceptive C- and  $A\delta$ -fibers[1][2]. Its expression extends along the entire axon of these neurons, from the peripheral terminals in the skin (intraepidermal nerve fibers) to the central presynaptic terminals in the superficial lamina of the spinal cord's dorsal horn[1]. This widespread distribution underscores its multifaceted role in pain signaling, including the initiation of action potentials at peripheral nerve endings,



conduction along the axon, and neurotransmitter release at the central synapse. Functionally, Nav1.7 is a tetrodotoxin-sensitive (TTX-S) channel characterized by slow recovery from fast inactivation and slow closed-state inactivation. These properties allow it to amplify small, slow depolarizations, effectively acting as a "threshold channel" that sets the sensitivity for action potential generation.

# **Quantitative Data on Nav1.7 Expression**

The expression of Nav1.7 can be modulated in various physiological and pathological conditions. The following tables summarize key quantitative findings from the literature.

Table 1: Nav1.7 Expression in Subpopulations of Rat DRG Neurons

DRG Neuron Subpopulation	Percentage of Neurons Expressing Nav1.7	Reference
IB4-positive (non-peptidergic)	64.8%	_
CGRP-positive (peptidergic)	57.8%	
Neurofilament-positive (medium diameter)	~15%	_
Functionally-identified nociceptors	~85%	

Table 2: Relative mRNA Expression of Nav Subtypes in Human and Mouse DRG

Nav Subtype	Relative Expression in Human DRG	Relative Expression in Mouse DRG	Reference
Nav1.7	~50%	~18%	
Nav1.8	~12%	~45%	

Table 3: Regulation of Nav1.7 Expression in Pathological Models



Model	Change in Nav1.7 Expression	Location of Change	Reference
Paclitaxel-induced neuropathy (rats)	Increased	L4-L5 DRG neurons	
Sciatic nerve compression with nucleus pulposus (rats)	Upregulated	L5 DRG neurons	
Carrageenan-induced inflammation (rats)	Increased	DRG neurons	
Experimentally- induced diabetes (rats)	Upregulated	DRG neurons	
Burn injury (mice)	No significant change in total expression, but contributes to hyperexcitability	DRG neurons	
Chronic muscle pain (rats)	Increased	L4-L5 DRG neurons	•

# Key Experimental Protocols Immunohistochemistry (IHC) for Nav1.7 Localization

This protocol is adapted from studies localizing Nav1.7 in rat DRG tissue.

- Tissue Preparation:
  - Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
  - Dissect the desired DRG (e.g., L4-L5) and post-fix in 4% paraformaldehyde for 2-4 hours at 4°C.



- Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
- Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
- Section the DRG at 10-14 μm thickness using a cryostat and mount on charged slides.
- Immunostaining:
  - Wash sections with PBS three times for 5 minutes each.
  - Permeabilize and block non-specific binding by incubating in a blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
  - Incubate with the primary antibody against Nav1.7 (diluted in blocking solution) overnight at 4°C. For co-localization studies, incubate with other primary antibodies (e.g., anti-CGRP, anti-peripherin, or IB4-lectin) simultaneously.
  - Wash sections with PBS three times for 10 minutes each.
  - Incubate with the appropriate fluorescently-labeled secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
  - Wash sections with PBS three times for 10 minutes each.
  - Coverslip the slides using an anti-fade mounting medium.
- Imaging and Analysis:
  - Visualize the staining using a confocal or fluorescence microscope.
  - Capture images and quantify the number and intensity of Nav1.7-positive neurons, often as a percentage of total neurons (e.g., identified by a pan-neuronal marker like NeuN or βIII-tubulin).

# Quantitative Real-Time PCR (qRT-PCR) for Nav1.7 mRNA Expression

This protocol is a general guideline for quantifying Nav1.7 mRNA levels in DRG tissue.



#### RNA Extraction:

- Dissect DRGs from control and experimental animals and immediately freeze in liquid nitrogen or place in an RNA stabilization solution.
- Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

#### cDNA Synthesis:

 Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

#### • qRT-PCR:

- Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for Nav1.7 (SCN9A), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
- Include primers for a stable housekeeping gene (e.g., GAPDH, HPRT1) for normalization.
- Run the reaction on a real-time PCR cycler.
- $\circ$  Analyze the data using the comparative Cq ( $\Delta\Delta$ Cq) method to determine the relative fold change in Nav1.7 expression between experimental groups.

## **Whole-Cell Patch-Clamp Electrophysiology**

This protocol allows for the functional characterization of Nav1.7 channels in isolated DRG neurons.

#### DRG Neuron Culture:

Dissect DRGs and place them in a dissociation medium (e.g., DMEM/F12).

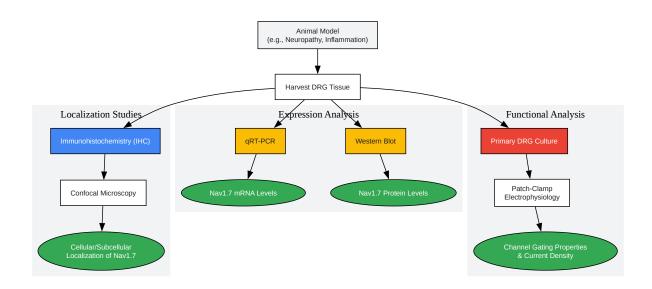


- Enzymatically digest the ganglia (e.g., with collagenase and dispase) to release the neurons.
- Mechanically triturate the tissue to obtain a single-cell suspension.
- Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture in a suitable growth medium.
- Electrophysiological Recording:
  - Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.
  - Continuously perfuse the chamber with an external solution (containing physiological concentrations of ions).
  - Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution (containing ions mimicking the intracellular environment).
  - Establish a high-resistance seal (gigaohm seal) between the pipette tip and the membrane of a target neuron.
  - Rupture the cell membrane to achieve the whole-cell configuration.
  - Record sodium currents in voltage-clamp mode using a patch-clamp amplifier. Apply specific voltage protocols to elicit currents and study channel properties such as currentvoltage relationships, activation, inactivation, and recovery from inactivation.
  - To isolate Nav1.7 currents, pharmacological tools can be used, such as the selective blocker ProTx-II.

# Visualizations Signaling and Functional Pathway of Nav1.7 in Nociception







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nav1.7 Expression in Dorsal Root Ganglion Neurons: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12380016#nav1-7-expression-in-dorsal-root-ganglion-neurons]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com